molecular formula C10H21ClN2O2 B1398333 N-(3-hydroxybutyl)piperidine-4-carboxamide hydrochloride CAS No. 1220019-10-2

N-(3-hydroxybutyl)piperidine-4-carboxamide hydrochloride

Cat. No.: B1398333
CAS No.: 1220019-10-2
M. Wt: 236.74 g/mol
InChI Key: JMUMEGMUILZSOI-UHFFFAOYSA-N
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Description

N-(3-hydroxybutyl)piperidine-4-carboxamide hydrochloride is a chemical compound with potential applications in various scientific fields. It is characterized by the presence of a piperidine ring, a hydroxybutyl group, and a carboxamide functional group. This compound is of interest due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxybutyl)piperidine-4-carboxamide hydrochloride typically involves the reaction of 4-piperidinecarboxylic acid with 3-hydroxybutylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxybutyl)piperidine-4-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxybutyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The amide group can be reduced to an amine under specific conditions.

    Substitution: The piperidine ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions on the piperidine ring.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

N-(3-hydroxybutyl)piperidine-4-carboxamide hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of N-(3-hydroxybutyl)piperidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Hydroxybutyl)piperidine-4-carboxamide hydrochloride
  • N-(3-Hydroxybutyl)-3-piperidinecarboxamide hydrochloride

Uniqueness

This compound is unique due to its specific structural configuration, which may confer distinct biological activities compared to similar compounds

Biological Activity

N-(3-hydroxybutyl)piperidine-4-carboxamide hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article delves into its biological activity, mechanisms of action, and comparative analysis with similar compounds, supported by research findings and relevant data.

Chemical Structure and Properties

This compound is categorized as a piperidine derivative. Its structure includes a piperidine ring substituted with a 3-hydroxybutyl group, which is significant for its biological interactions. The compound's molecular formula is C₉H₁₈ClN₂O₂, and it has been synthesized for various research applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within biological systems.

  • Receptor Binding : The hydroxybutyl group enhances binding affinity to various receptors, potentially modulating their activity. This interaction can lead to downstream effects that influence cellular signaling pathways.
  • Enzyme Modulation : The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic processes within cells.

Antiviral Properties

Recent studies have indicated that piperidine derivatives, including this compound, exhibit antiviral properties. For instance, related compounds have shown inhibitory activity against CCR5, a co-receptor critical for HIV entry into cells. In a comparative study, some derivatives demonstrated IC₅₀ values comparable to established antiviral agents such as maraviroc .

CompoundIC₅₀ (nM)Activity
This compoundTBDTBD
Maraviroc25.43CCR5 Inhibitor
16g25.73CCR5 Inhibitor

Case Studies

  • Study on Receptor Interaction : A study investigated the binding affinity of similar piperidine derivatives to dopamine D3 receptors, revealing that modifications in the alkyl chain significantly influenced receptor selectivity and potency .
  • In Vivo Efficacy : Another research effort focused on the in vivo effects of related compounds on serum biomarkers associated with inflammation and immune response, showcasing their potential as therapeutic agents in disease models .

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its specific hydroxybutyl substitution, which differentiates it from other piperidine derivatives:

CompoundStructural FeaturesBiological Activity
This compoundHydroxybutyl groupPotential antiviral activity
N-(3-hydroxypropyl)piperidine-4-carboxamidePropyl groupModerate receptor binding
N-(3-hydroxyethyl)piperidine-4-carboxamideEthyl groupLower potency compared to butyl derivative

Future Directions and Research Opportunities

The ongoing exploration of this compound's biological activity presents numerous avenues for future research:

  • Optimization of Structure : Further modifications could enhance its receptor selectivity and potency.
  • Clinical Trials : Investigating its efficacy in clinical settings would provide valuable insights into its therapeutic potential.
  • Mechanistic Studies : Detailed studies on its mechanism of action could uncover novel pathways for drug development.

Properties

IUPAC Name

N-(3-hydroxybutyl)piperidine-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2.ClH/c1-8(13)2-7-12-10(14)9-3-5-11-6-4-9;/h8-9,11,13H,2-7H2,1H3,(H,12,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMUMEGMUILZSOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCNC(=O)C1CCNCC1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220019-10-2
Record name 4-Piperidinecarboxamide, N-(3-hydroxybutyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220019-10-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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